Calcium succinate monohydrate
Description
Contextualization of Calcium Succinate (B1194679) Monohydrate within Coordination Chemistry and Organic Salts Research
Calcium succinate monohydrate is classified as both an organic salt and a coordination polymer. In the realm of coordination chemistry, it is recognized for forming extended network structures. The succinate anion (C₄H₄O₄²⁻) acts as a versatile ligand that can coordinate to metal ions in several ways, including monodentate, bidentate, chelating, and bridging modes. researchgate.net This flexibility allows for the creation of diverse structural architectures. rsc.org
The crystal structure of this compound has been determined to be a highly polymeric, three-dimensional array. researchgate.netsci-hub.st In this structure, the calcium ion (Ca²⁺) is coordinated to seven oxygen atoms in a pentagonal bipyramid arrangement. researchgate.netresearchgate.net One of the carboxylate groups on the succinate ion forms a four-membered chelate ring with one calcium ion and also creates bridge bonds to two other calcium ions. The second carboxylate group is bonded to two different calcium ions through unidentate bonds. researchgate.net This intricate network of coordination bonds results in the formation of a stable, layered polymeric structure. nih.govresearchgate.netresearchgate.net This assembly of inorganic building units is considered unique for calcium metal-organic framework-type structures. nih.govresearchgate.net Adjacent layers within the structure are further connected through weak C-H···O hydrogen bonds, creating a final pseudo-three-dimensional framework. nih.govresearchgate.net
As an organic calcium salt, it is part of a class of compounds studied for their properties compared to inorganic salts like calcium carbonate. scirp.orgresearchgate.netresearchgate.net Organic salts are often investigated for their solubility and bioavailability, which are crucial factors in various applications. scirp.orgresearchgate.net The study of metal-organic frameworks (MOFs), or coordination polymers, like calcium succinate, is an active area of materials science due to their potential applications in fields such as gas storage and separation. sci-hub.st
Significance in Contemporary Chemical and Biomedical Investigations
The significance of this compound in current research spans several disciplines. In materials science, its identity as a coordination polymer makes it a subject of interest for creating novel materials with specific structural and functional properties. rsc.orgsci-hub.st Research into related calcium dicarboxylate salt hydrates is being conducted to explore their potential as thermochemical energy storage materials, which can store and release waste heat. tuwien.atmdpi.com
In the biomedical field, organic calcium salts are investigated for their potential use as supplements and in food fortification. scirp.orgresearchgate.net While much of this research focuses on other organic salts like calcium citrate (B86180) or lactate (B86563), the fundamental study of compounds like calcium succinate contributes to a broader understanding of how organic anions affect the properties of calcium salts. scirp.orgresearchgate.net Furthermore, succinate itself is a key intermediate in the Krebs cycle, a fundamental metabolic pathway. This biological relevance has spurred investigations into the role of metal-succinate compounds in biological systems. For instance, research has explored the precipitation of octacalcium phosphate-carboxylate compounds, including those with succinate, and their potential role as precursors in the formation of calcified tissues. researchgate.net
Recent studies have also explored the use of this compound in microbially induced carbonate precipitation (MICP). biorxiv.org This process uses bacteria to create calcium carbonate, which can trap atmospheric CO₂, offering a potential avenue for developing more sustainable building materials and other industrial products. biorxiv.org
Scope and Objectives of Research on this compound
The primary objectives of research on this compound focus on its synthesis, characterization, and the exploration of its properties for potential applications. Key research activities include:
Synthesis and Crystal Growth: A primary goal is the development of methods to synthesize the compound and grow single crystals. sci-hub.st This has been achieved through techniques like the free evaporation method and hydrothermal microwave conditions. sci-hub.stnih.gov The ability to grow high-quality crystals is essential for detailed structural analysis. sci-hub.st
Physicochemical and Thermal Analysis: Research aims to characterize the compound's physical and chemical properties. sci-hub.st This includes thermal analysis techniques like thermogravimetric analysis (TGA) to determine its thermal stability and decomposition behavior. sci-hub.sttuwien.at Spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy are used to confirm the chemical structure. sci-hub.st
Investigation of Material Properties: A further objective is to study its potential as a functional material. This includes investigating its nonlinear optical (NLO) properties, mechanical properties through microhardness tests, and electrical properties via dielectric measurements. sci-hub.st Additionally, studies using electron paramagnetic resonance (EPR) on irradiated single crystals help to understand the formation of radicals and radiation damage centers within the crystal lattice. researchgate.net
Data Tables
Table 1: Crystallographic Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | Ca(C₄H₄O₄)·H₂O | researchgate.netresearchgate.net |
| Crystal System | Monoclinic | researchgate.netresearchgate.net |
| Space Group | C2/c | researchgate.netresearchgate.net |
| a (Å) | 11.952(2) | researchgate.netresearchgate.net |
| b (Å) | 9.691(2) | researchgate.netresearchgate.net |
| c (Å) | 11.606(2) | researchgate.netresearchgate.net |
| β (°) | 108.81(1) | researchgate.netresearchgate.net |
| Volume (ų) | 1272.49 | researchgate.netresearchgate.net |
Table 2: Coordination Environment of Calcium Ion
| Feature | Description | Reference |
|---|---|---|
| Coordination Number | 7 | researchgate.netresearchgate.net |
| Coordinated Atoms | Oxygen | researchgate.netresearchgate.net |
| Coordination Geometry | Pentagonal Bipyramid | researchgate.netresearchgate.net |
Structure
2D Structure
Properties
IUPAC Name |
calcium;butanedioate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4.Ca.H2O/c5-3(6)1-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;1H2/q;+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRXCSKZKNYHEQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])C(=O)[O-].O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6CaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10166646 | |
| Record name | Calcium succinate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159389-75-0 | |
| Record name | Calcium succinate monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159389750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium succinate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CALCIUM SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/158D828FC0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Crystallization Research of Calcium Succinate Monohydrate
Crystal Growth Methodologies
The formation of well-defined calcium succinate (B1194679) monohydrate crystals is dependent on the chosen growth methodology. Techniques range from solution-based methods that carefully control physicochemical parameters to biologically mediated processes that leverage microbial metabolism.
Solution-Based Growth Techniques
Solution-based techniques are fundamental in crystal growth, allowing for precise control over supersaturation, temperature, and pH, which are critical factors in nucleation and crystal development.
Free Evaporation Methods
The free or slow evaporation method is a straightforward and effective technique for growing single crystals of calcium succinate. This method involves dissolving stoichiometric amounts of a calcium salt (e.g., calcium chloride) and succinic acid in a solvent, typically deionized water. The solution is then left undisturbed in a controlled environment, allowing the solvent to evaporate slowly. This gradual increase in solute concentration leads to supersaturation and subsequent nucleation and crystal growth.
In a notable study, single crystals of calcium succinate were successfully grown for the first time using this method. bjp-bg.com The process involved mixing aqueous solutions of succinic acid and calcium chloride at room temperature (32 °C). The solution was filtered and covered with a perforated sheet to allow for slow evaporation in a dust-free environment. Nucleation of tiny crystals was observed in approximately 7 days, with larger crystals developing over a period of 20 days. bjp-bg.com The resulting crystals were characterized as having a triclinic lattice structure and exhibiting good optical transmittance. bjp-bg.com
Gel-Aided Solution Growth Techniques
Gel-aided growth is another solution-based technique that provides a diffusion-controlled environment for crystallization, minimizing convection and turbulence that can lead to imperfections. bjp-bg.com In this method, a gel matrix, such as silica (B1680970) or agar, is prepared, and the reactants are introduced via single or double diffusion. scholarsresearchlibrary.com In a single diffusion setup, one reactant is incorporated into the gel, and the other is layered on top, diffusing into the gel matrix. scholarsresearchlibrary.comresearchgate.net In double diffusion, the gel separates the two reactant solutions, which then diffuse towards each other, meeting within the gel to react and form crystals. scholarsresearchlibrary.com
This technique is widely used for growing crystals of sparingly soluble salts like calcium carbonate and calcium oxalate (B1200264). bjp-bg.comnih.gov The gel medium slows down the reaction rate and limits the number of nucleation sites, which can promote the growth of larger, more perfect crystals. bjp-bg.commdpi.com While this method is well-established for similar calcium compounds, specific research detailing the growth of calcium succinate monohydrate using gel-aided techniques is not extensively documented in the reviewed literature. However, the principles suggest it as a viable method for obtaining high-quality crystals of this compound.
Optimization of Growth Parameters for Crystalline Quality
The quality of crystals grown from solution is highly dependent on the optimization of various growth parameters. scholarsresearchlibrary.com Key factors that influence the size, shape, and perfection of crystals include pH, temperature, and reactant concentration. The process of optimization involves systematically varying these parameters to find the ideal conditions for crystal formation. scholarsresearchlibrary.com
For calcium succinate grown by the free evaporation method, the pH of the initial solution was identified as a critical parameter. bjp-bg.com Research indicates that varying the molar concentrations of succinic acid and calcium chloride to achieve different pH values between 4.0 and 5.0 significantly impacts the outcome. bjp-bg.com A pH value of 4.3 was determined to be the optimal condition, yielding good quality single crystals with dimensions up to 8×7×2 mm³. bjp-bg.com The solubility of calcium succinate was also found to increase almost linearly with temperature, suggesting that slow cooling or seeded growth techniques could be employed to produce even larger crystals for industrial applications. bjp-bg.com
Interactive Data Table: Optimal Growth Parameters for Calcium Succinate via Free Evaporation
| Parameter | Optimal Value | Reactants | Outcome | Reference |
|---|---|---|---|---|
| pH | 4.3 | Succinic Acid, Calcium Chloride | Good quality single crystals | bjp-bg.com |
| Temperature | 32 °C (Room Temp.) | Succinic Acid, Calcium Chloride | Slow, controlled growth | bjp-bg.com |
| Growth Time | ~20 days | Succinic Acid, Calcium Chloride | Crystals up to 8x7x2 mm³ | bjp-bg.com |
Biologically Mediated Crystallization Processes
Biologically mediated crystallization leverages the metabolic pathways of microorganisms to produce target compounds. This approach is a cornerstone of industrial biotechnology, offering a renewable alternative to traditional petrochemical synthesis.
Microbial Crystallization Fermentation for Succinate Salt Production
Microbial fermentation is an established and increasingly competitive method for producing succinic acid and its salts. nih.gov This process utilizes natural or genetically engineered microorganisms to convert renewable feedstocks, such as glucose, into succinate under anaerobic conditions. mdpi.comresearchgate.net A variety of microorganisms, including both natural producers like Actinobacillus succinogenes and engineered strains of Escherichia coli and Saccharomyces cerevisiae, have been developed for efficient succinate production. researchgate.netunivie.ac.at
During the fermentation process, the accumulation of succinic acid lowers the pH of the fermentation broth, which can inhibit microbial activity. To counteract this, a neutralizing agent is typically added. Calcium hydroxide (B78521) is often used for this purpose, serving a dual role: it maintains the pH at a level suitable for the microorganisms and reacts with the produced succinic acid to form calcium succinate. nih.gov Due to its low solubility, calcium succinate precipitates out of the fermentation broth. nih.gov This in-situ crystallization simplifies the recovery and purification process, as the solid calcium succinate can be easily separated from the liquid broth by filtration. nih.gov This integrated fermentation and crystallization approach is a key strategy for making the biological production of succinate economically viable. mdpi.com
Interactive Data Table: Microorganisms in Succinate Production
| Microorganism | Type | Key Characteristics | Reference |
|---|---|---|---|
| Actinobacillus succinogenes | Natural Producer | Runs the TCA cycle in reverse under anaerobic conditions. | researchgate.net |
| Escherichia coli | Engineered Producer | Genetically modified to redirect glucose metabolism to succinate. | researchgate.netunivie.ac.at |
| Saccharomyces cerevisiae | Engineered Producer | Genetically engineered for commercial production from glucose. | researchgate.net |
Transition Crystallization from Calcium Succinate Trihydrate to Monohydrate
While the existence of both calcium succinate trihydrate and monohydrate is known, detailed studies specifically documenting the transition crystallization from the trihydrate to the monohydrate form are not extensively available in the current scientific literature. However, analogous transformations in other calcium carboxylate hydrates, such as calcium oxalate and calcium citrate (B86180), provide valuable insights into the potential mechanisms and influencing factors of such transitions.
For instance, studies on the phase transformation of calcium oxalate trihydrate to the more stable monohydrate have shown that this process is often solvent-mediated and influenced by factors such as temperature, pH, and the presence of certain ions in the solution. nih.gov The transformation typically involves the dissolution of the more soluble trihydrate phase, followed by the nucleation and growth of the less soluble monohydrate phase. nih.gov It is plausible that the transition from calcium succinate trihydrate to monohydrate follows a similar pathway. The relative stability of the two hydrates would be a key driving force, with the monohydrate likely being the thermodynamically more stable form under certain conditions.
In the case of calcium citrate, various hydrates have been identified, and their interconversion is dependent on temperature. nih.goverda.dkresearchgate.net The hexahydrate form crystallizes at lower temperatures, while the tetrahydrate is formed at higher temperatures. nih.goverda.dkresearchgate.net Dehydration of the higher hydrates can lead to the formation of lower hydrates and eventually the anhydrous form. nih.goverda.dkresearchgate.net This suggests that temperature could be a critical parameter in controlling the hydration state of calcium succinate and inducing the transition from the trihydrate to the monohydrate.
Influence of Biological Systems on Polymorph Selection
The influence of biological systems and their components on the polymorphism of calcium salts is a well-documented phenomenon, particularly in the context of biomineralization. While specific research on the influence of biological systems on calcium succinate polymorph selection is limited, extensive studies on calcium oxalate and calcium carbonate provide a strong basis for understanding the potential interactions.
Biological macromolecules, such as proteins and polysaccharides, can significantly influence the nucleation, growth, and polymorphic outcome of crystalline materials. nih.gov These molecules can act as inhibitors or promoters of crystallization and can selectively stabilize certain crystal faces or polymorphs. nih.gov For example, in the case of calcium oxalate, certain urinary proteins can inhibit the formation of the thermodynamically stable monohydrate and favor the formation of the dihydrate. sibran.ru This is often attributed to the specific binding of these biomolecules to the crystal surfaces of the monohydrate, thereby hindering its growth. sibran.ru
Similarly, amino acids have been shown to have varying effects on the crystallization of calcium oxalate monohydrate, with some acting as inhibitors and others as promoters. sibran.ru The effect is often dependent on the charge and structure of the amino acid and the pH of the medium. sibran.ru Given that succinate is an intermediate in the citric acid cycle, it is conceivable that in a biological milieu, various proteins and other biomolecules could interact with calcium succinate during its formation, thereby influencing which hydrated form or polymorph crystallizes. Succinate itself has been shown to act as a signaling molecule in cardiomyocytes, further suggesting its interaction with biological components. nih.gov
Hydrothermal and Solvothermal Synthesis Approaches
Hydrothermal and solvothermal synthesis methods are versatile techniques for the preparation of crystalline materials from solutions under elevated temperatures and pressures. While specific literature detailing the hydrothermal and solvothermal synthesis of this compound is not abundant, the general principles of these methods have been widely applied to produce other calcium-based metal-organic frameworks and carboxylates. nih.govmdpi.commdpi.combohrium.comresearchgate.netmdpi.comresearchgate.netasianpubs.org
Hydrothermal synthesis involves using water as the solvent at temperatures above its boiling point in a sealed vessel, known as an autoclave. bohrium.commdpi.com The increased temperature and pressure enhance the solubility of reactants and facilitate the crystallization of the desired product. Parameters such as temperature, reaction time, pH, and the concentration of precursors are critical in controlling the size, morphology, and crystalline phase of the resulting material. mdpi.combohrium.commdpi.com For this compound, a hydrothermal approach would likely involve reacting a soluble calcium salt (e.g., calcium chloride or calcium nitrate) with succinic acid or a soluble succinate salt in an aqueous solution under controlled heating.
Solvothermal synthesis is a similar process but utilizes a non-aqueous solvent or a mixture of water and an organic solvent. nih.govmdpi.comresearchgate.netresearchgate.netasianpubs.org The choice of solvent can significantly influence the crystal structure and properties of the final product due to differences in polarity, viscosity, and coordinating ability. This method has been successfully employed to synthesize various calcium-based metal-organic frameworks. nih.govmdpi.comresearchgate.net A solvothermal route to this compound could offer advantages in controlling the crystal habit and potentially accessing different polymorphic forms that may not be obtainable from purely aqueous systems.
Polymorphism and Hydration State Investigations
The existence of different crystalline forms (polymorphism) and varying degrees of hydration are critical aspects that determine the physical and chemical properties of a compound.
Studies on Calcium Succinate Hydrate (B1144303) Forms and Their Interconversions
Research has confirmed the existence of at least two hydrated forms of calcium succinate: a monohydrate and a trihydrate. sci-hub.st A detailed crystal structure of this compound has been determined by single-crystal X-ray diffraction. scispace.com The crystals are monoclinic with the space group C2/c. scispace.com The calcium ion is coordinated to seven oxygen atoms in a pentagonal bipyramidal arrangement. scispace.com
While the existence of these two hydrates is established, comprehensive studies on their interconversion pathways and the conditions that favor the formation of one over the other are not well-documented. Analogous studies on calcium citrate and calcium oxalate hydrates indicate that temperature and solvent activity are key factors governing these transformations. nih.govnih.goverda.dkresearchgate.net For instance, the transition between different hydrates of calcium citrate is temperature-dependent. nih.goverda.dkresearchgate.net It is reasonable to hypothesize that the interconversion between calcium succinate trihydrate and monohydrate is also influenced by temperature and humidity, with the monohydrate potentially being the more stable form at higher temperatures or lower water activity.
Stability and Transformation Kinetics of Monohydrate Species
However, thermal analysis techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are powerful tools for investigating the thermal stability and decomposition kinetics of hydrated salts. netzsch.comresearchgate.netdoaj.org Studies on the thermal decomposition of calcium oxalate monohydrate, for example, show a stepwise degradation process involving dehydration, followed by the decomposition of the anhydrous salt. netzsch.commdpi.com A similar approach could be used to determine the dehydration temperature and decomposition pathway of this compound, providing quantitative data on its thermal stability. Kinetic analysis of the thermogravimetric data could further elucidate the mechanism of its thermal degradation. researchgate.netdoaj.org
The following table summarizes the crystallographic data for this compound:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 11.952(2) |
| b (Å) | 9.691(2) |
| c (Å) | 11.606(2) |
| β (°) | 108.81(1) |
| Volume (ų) | 1272.49 |
| Z | 8 |
| Calculated Density (Mg m⁻³) | 1.818 |
Data sourced from Mathew, M. (1994). scispace.com
Structural and Spectroscopic Investigations of Calcium Succinate Monohydrate
Advanced Crystallographic Analysis
Crystallographic analysis provides the most definitive information on the three-dimensional structure of a crystalline solid. Techniques such as single-crystal and powder X-ray diffraction are essential for determining atomic coordinates, crystal symmetry, and phase purity.
Single crystal X-ray diffraction (SCXRD) is a powerful technique that allows for the precise determination of the atomic arrangement within a crystal lattice. Studies on calcium succinate (B1194679) monohydrate have successfully used this method to solve its crystal structure.
The analysis reveals a highly polymeric structure. The calcium (Ca) ion is coordinated to seven oxygen atoms, forming a coordination polyhedron best described as a pentagonal bipyramid. The succinate anion acts as a bridging ligand, with its carboxylate groups binding to multiple calcium ions. One carboxylate group chelates to one calcium ion while also forming unidentate bridge bonds to two other calcium ions. The second carboxylate group is bonded to two different calcium ions through unidentate bonds. This intricate network of coordination bonds results in a stable, extended framework. The crystal system for calcium succinate monohydrate has been determined to be monoclinic.
Powder X-ray diffraction (PXRD) is a complementary and more routinely used technique for the characterization of crystalline materials. It is instrumental in confirming the phase identity of a bulk sample and assessing its purity. For this compound, PXRD studies confirm the good crystalline nature of synthesized samples. nih.gov
The PXRD pattern of a pure this compound sample consists of a unique set of diffraction peaks at specific angles (2θ), which serves as a "fingerprint" for the crystalline phase. The sharpness and definition of these peaks are indicative of high crystallinity. By comparing the experimental pattern to a reference pattern calculated from single-crystal data, the phase identity can be confirmed. Furthermore, the absence of additional peaks that would indicate the presence of starting materials or other crystalline byproducts verifies the purity of the bulk sample.
From single-crystal X-ray diffraction data, the precise dimensions of the unit cell (lattice parameters) and the crystal's symmetry operations (space group) have been elucidated. These parameters define the fundamental repeating unit of the crystal structure. For this compound, the crystals belong to the monoclinic system with the space group C2/c. The determined lattice parameters are detailed in the table below.
| Lattice Parameter | Value |
|---|---|
| a | 11.952(2) Å |
| b | 9.691(2) Å |
| c | 11.606(2) Å |
| α | 90° |
| β | 108.81(1)° |
| γ | 90° |
| Space Group | C2/c |
| Crystal System | Monoclinic |
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, probes the vibrational modes of molecules. These methods are used to identify the functional groups present in a compound and provide insight into the chemical bonding environment. nih.gov
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides information on the functional groups present. In this compound, the key functional groups are the carboxylate anion (COO⁻), the methylene (B1212753) groups (CH₂), and the water of hydration (H₂O). The characteristic vibrational frequencies confirm the presence of these groups.
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
|---|---|---|
| ~3490 - 3050 | O-H stretching vibrations | Water of Hydration (H₂O) |
| ~2970 - 2920 | Asymmetric/Symmetric C-H stretching | Methylene (CH₂) |
| ~1610 - 1550 | Asymmetric COO⁻ stretching | Carboxylate (COO⁻) |
| ~1440 - 1410 | Symmetric COO⁻ stretching | Carboxylate (COO⁻) |
| ~1420 | CH₂ scissoring | Methylene (CH₂) |
The broad absorption band in the high-frequency region is characteristic of the O-H stretching modes of the water molecule integrated into the crystal lattice. The significant separation between the asymmetric and symmetric stretching frequencies of the carboxylate group is indicative of its coordination to the calcium ion.
FT-Raman spectroscopy is a complementary technique that relies on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The analysis of this compound by FT-Raman spectroscopy provides further confirmation of its molecular structure. nih.gov The vibrational modes observed are consistent with the functional groups identified by FTIR.
| Wavenumber (cm⁻¹) | Assignment | Functional Group / Bond |
|---|---|---|
| ~2980 - 2930 | Asymmetric/Symmetric C-H stretching | Methylene (CH₂) |
| ~1440 | Symmetric COO⁻ stretching | Carboxylate (COO⁻) |
| ~1425 | CH₂ scissoring | Methylene (CH₂) |
| ~1300 | CH₂ wagging | Methylene (CH₂) |
| ~950 | C-C stretching | Succinate Backbone |
The strong bands corresponding to C-H stretching of the methylene groups and the symmetric stretch of the carboxylate group are typically prominent in the Raman spectrum. The C-C stretching of the succinate backbone is also clearly identifiable.
Electronic and Optical Spectroscopy
Electronic and optical spectroscopy techniques are instrumental in probing the electronic structure of materials by examining the transitions of electrons between different energy levels upon interaction with electromagnetic radiation. For this compound, these methods help in characterizing its transparency, optical absorption properties, and the energy difference between its valence and conduction bands.
UV-Vis-NIR Spectral Analysis for Electronic Transitions and Optical Absorption Characteristics
The optical absorption characteristics of this compound in the ultraviolet (UV), visible (Vis), and near-infrared (NIR) regions are dictated by the possible electronic transitions within its constituent ions. The succinate anion (⁻OOC-CH₂-CH₂-COO⁻) is a saturated dicarboxylate, meaning it lacks conjugated π systems or other chromophores that typically absorb light in the visible region. libretexts.org
The electronic transitions available in the succinate ion are:
σ → σ* transitions: These involve exciting an electron from a sigma (σ) bonding orbital to a corresponding σ* antibonding orbital. These are high-energy transitions associated with the C-C and C-H single bonds and require radiation in the far-UV region, typically at wavelengths below 200 nm. shu.ac.ukyoutube.com
n → π* transitions: These transitions involve promoting a non-bonding electron (n) from one of the oxygen atoms of the carboxylate group to a π* antibonding orbital of the C=O double bond. These are the lowest energy transitions for the succinate ion but still occur in the UV region, generally below the range of standard spectrophotometers. pharmatutor.org
Because all possible electronic transitions require high-energy UV photons, this compound does not absorb light in the visible or NIR portions of the electromagnetic spectrum. libretexts.orgshu.ac.uk This results in the compound appearing as a colorless or white solid, and it is transparent across the 400-700 nm (visible) and >700 nm (NIR) ranges. The key optical characteristic in the UV region is its "UV cutoff" wavelength, which is the point at which the compound begins to absorb strongly. For simple saturated carboxylates, this cutoff is typically below 200 nm. lsu.eduutoronto.ca
Diffuse Reflectance Spectroscopy for Electronic Band Structure Analysis
For powdered solid samples like this compound, Diffuse Reflectance Spectroscopy (DRS) is a powerful technique used to determine the optical band gap (E_g). slideshare.netnih.gov The band gap is the energy difference between the top of the valence band and the bottom of the conduction band, which is a fundamental property of a solid material that determines its electronic and optical properties. shimadzu.com
The DRS method involves irradiating a powdered sample and measuring the diffusely reflected light. This data can be converted into a quantity proportional to the absorption coefficient using the Kubelka-Munk function:
F(R) = (1 - R)² / 2R
where R is the reflectance of the sample. shimadzu.com
To determine the optical band gap, the Tauc plot method is employed. This involves plotting the modified Kubelka-Munk function against the photon energy (hν). The relationship is given by the Tauc equation:
[F(R)hν]ⁿ = A(hν - E_g)
where:
hν is the photon energy.
A is a constant.
E_g is the band gap energy.
The exponent n depends on the nature of the electronic transition (n=2 for a direct allowed transition and n=1/2 for an indirect allowed transition).
By plotting [F(R)hν]ⁿ versus hν, the band gap (E_g) can be extrapolated by finding the intercept of the linear portion of the curve with the energy axis. shimadzu.com While specific experimental DRS data for this compound is not widely reported, as an ionic salt with saturated organic anions, it is expected to be an electrical insulator with a large optical band gap, consistent with its transparency in the visible spectrum. For comparison, the related compound calcium hydroxide (B78521) has a measured band gap of approximately 3.4 eV. researchgate.net
Magnetic Resonance Spectroscopy
Magnetic resonance techniques probe the magnetic properties of atomic nuclei and unpaired electrons, providing detailed information about molecular structure, dynamics, and the local electronic environment.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Formation and Defect Analysis in Irradiated Crystals
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for studying materials with unpaired electrons. When crystalline this compound is exposed to high-energy radiation, such as gamma rays, it can lead to the formation of stable paramagnetic radical species through the breaking of covalent bonds. researchgate.net
In a study of gamma-irradiated single crystals of this compound at room temperature, EPR spectroscopy was used to identify the resulting radiation damage centers. The primary radical species formed was identified as the ĊH-CH₂- radical, created by the loss of a hydrogen atom from a methylene group. researchgate.net
The EPR spectrum of this radical is characterized by its principal g-tensor and hyperfine coupling (A-tensor) values, which describe the interaction of the unpaired electron with the external magnetic field and with nearby magnetic nuclei (primarily protons), respectively. nih.govmanchester.ac.uk The anisotropy of these tensor values provides information on the orientation of the radical within the crystal lattice. libretexts.org The reported principal values for the ĊH-CH₂- radical in this compound are summarized in the table below. researchgate.net
| Tensor | Principal Value | Value (Gauss) | g-Value |
|---|---|---|---|
| Hyperfine (A) | A_x | 602 | - |
| A_y | 437 | - | |
| A_z | 428 | - | |
| g-Factor (g) | g_x | - | 2.048 |
| g_y | - | 2.001 | |
| g_z | - | 2.000 |
These parameters are crucial for unambiguously identifying the structure of the radical and understanding the mechanisms of radiation damage in the crystal.
Solid-State Nuclear Magnetic Resonance (NMR) Studies in Related Succinate Systems
Solid-state Nuclear Magnetic Resonance (ssNMR) is a powerful technique for elucidating the structure and dynamics of molecules in the solid phase. While specific ssNMR studies on pure this compound are not prominent in the literature, the technique has been applied extensively to more complex systems containing the succinate moiety, providing valuable insight into its structural role.
Techniques like Cross-Polarization (CP) and Magic Angle Spinning (MAS) are employed to enhance the resolution and sensitivity of ssNMR spectra for solids. liverpool.ac.ukresearchgate.net These methods allow for the determination of the local chemical environment of specific nuclei, such as ¹³C.
Example 1: Succinate in Polymer Formulations In pharmaceutical sciences, ssNMR is used to characterize polymers like HydroxyPropylMethylCellulose Acetyl Succinate (HPMC-AS). ¹³C CP/MAS NMR spectra allow for the definitive assignment of carbon resonances within the polymer structure. For the succinate group, distinct signals for the carbonyl carbons (C=O) and the methylene carbons (-CH₂-) can be identified, helping to confirm the structure and determine the molar ratios of succinate and acetate (B1210297) moieties on the cellulose (B213188) backbone. liverpool.ac.uk
Example 2: Succinate in Biological Systems Solid-state NMR has also been used to study membrane proteins such as the succinate-acetate permease (SatP). By analyzing the ¹³C-¹³C correlation spectra, researchers can probe the structure of the protein in a native-like lipid bilayer environment. While assigning specific succinate signals within the protein's binding site is complex, the characteristic chemical shifts of the succinate carbons are essential for identifying interactions between the substrate (succinate) and the protein, providing insight into the transport mechanism. nih.gov
The typical ¹³C chemical shift ranges for the succinate moiety in these related solid-state systems are summarized below.
| Carbon Type in Succinate Moiety | Typical Chemical Shift Range (ppm) |
|---|---|
| Carbonyl (-COO⁻) | 175 - 185 |
| Methylene (-CH₂-) | 30 - 35 |
These studies demonstrate the utility of ssNMR in characterizing the structural environment of the succinate group in complex solid materials, from polymers to biological macromolecules.
Advanced Material Characterization Studies of Calcium Succinate Monohydrate
Surface and Morphological Characterization Techniques
The evaluation of a material's surface topography and internal structure is critical for understanding its physical and chemical properties. For crystalline compounds like calcium succinate (B1194679) monohydrate, techniques that provide insight into crystal shape, size distribution, and elemental composition are indispensable. Advanced characterization methods such as Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS) offer high-resolution imaging and elemental analysis, respectively, providing a comprehensive profile of the material's morphology and chemical makeup.
Scanning Electron Microscopy (SEM) is a powerful analytical technique that utilizes a focused beam of electrons to scan the surface of a sample, generating detailed, high-resolution images of its topography and morphology. This method is instrumental in observing the fine details of crystal structures, including their shape, size, and surface texture.
Research on calcium succinate has successfully produced single crystals through methods like the free evaporation technique and gel-aided solution growth. researchgate.netsci-hub.st Structural analyses, such as X-ray diffraction (XRD), have determined that calcium succinate possesses a triclinic crystal structure. researchgate.netsci-hub.staip.org This crystal system is characterized by three unequal axes with oblique angles, resulting in the least symmetrical crystal lattice. wikipedia.org
While specific SEM micrographs for calcium succinate monohydrate are not widely available in the cited literature, the crystallographic data and growth observations provide a basis for describing its morphology. The crystals are noted to grow to sizes of several millimeters, with their quality and morphology being dependent on the specific growth conditions, such as pH. sci-hub.st The triclinic nature of the crystals suggests a potentially asymmetric and multifaceted morphology. globalsino.com
Table 1: Morphological Characteristics of Calcium Succinate Crystals
| Characteristic | Description | Source(s) |
|---|---|---|
| Crystal System | Triclinic | researchgate.netsci-hub.staip.org |
| Growth Method | Gel-aided solution growth, Free evaporation | researchgate.netsci-hub.st |
| Appearance | Good quality, tiny crystals that grow larger over time | sci-hub.st |
| Size | Can reach up to 8x7x2 mm³ | sci-hub.st |
Energy Dispersive X-ray Spectroscopy (EDS, also known as EDX) is an analytical technique used for the elemental analysis of a sample. thermofisher.com It is often coupled with SEM, where the electron beam excites atoms on the sample's surface, causing them to emit characteristic X-rays. thermofisher.com The energy of these X-rays is unique to each element, allowing for the determination of the sample's elemental composition and the creation of elemental maps showing their distribution. researchgate.net
For this compound (C₄H₆CaO₅), an EDS analysis is expected to identify the constituent elements: calcium (Ca), carbon (C), and oxygen (O). Hydrogen (H) is not detectable by standard EDS systems. The technique provides quantitative results, typically expressed as weight percent (Wt%) and atomic percent (At%) for the detected elements.
While specific experimental EDS data for this compound is not available in the provided search results, the theoretical elemental composition can be calculated from its chemical formula and molecular weight (174.17 g/mol ). nih.gov This theoretical data serves as a reference for what would be expected in an experimental analysis. The analysis would confirm the presence of the core elements and their relative abundance, verifying the purity and stoichiometry of the compound.
Table 2: Theoretical Elemental Composition of this compound (Excluding Hydrogen)
| Element | Symbol | Atomic Weight (amu) | Theoretical Weight % | Theoretical Atomic % |
|---|---|---|---|---|
| Carbon | C | 12.01 | 27.58% | 18.18% |
| Oxygen | O | 16.00 | 45.93% | 54.55% |
| Calcium | Ca | 40.08 | 23.01% | 4.55% |
Computational and Theoretical Modeling of Calcium Succinate Monohydrate
Quantum Chemical Calculations
Quantum chemical calculations are employed to solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution, bond characteristics, and energy states. These methods are fundamental to understanding the intrinsic properties of calcium succinate (B1194679) monohydrate.
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Instead of calculating the complex wave function of all electrons, DFT focuses on the electron density, making it computationally efficient for complex crystalline structures.
For calcium succinate monohydrate, a DFT analysis would typically begin with the experimentally determined crystal structure as input. The crystal structure is monoclinic, with space group C2/c. researchgate.netresearchgate.net The calcium ion is coordinated to seven oxygen atoms in a distorted pentagonal bipyramidal geometry. researchgate.netresearchgate.net One carboxylate group of the succinate anion forms a four-membered chelate ring with one calcium ion while also forming bridge bonds to two other calcium ions. The second carboxylate group is bonded to two different calcium ions. researchgate.net This highly polymeric structure is held together by a network of ionic bonds between Ca²⁺ and the carboxylate groups, as well as hydrogen bonds involving the water molecule of hydration.
A DFT calculation would provide:
Electronic Band Structure and Density of States (DOS): These calculations would reveal the nature of the electronic orbitals, distinguishing between contributions from the calcium ion, the succinate anion, and the water molecule. It would confirm the insulating nature of the material, characterized by a large energy gap between the valence band maximum (VBM) and the conduction band minimum (CBM).
Bonding Analysis: Techniques such as Natural Bond Orbital (NBO) analysis can be used to quantify the nature of the chemical bonds. tandfonline.com This would provide insight into the degree of covalent versus ionic character in the Ca-O bonds and the intramolecular C-C and C-O bonds within the succinate anion. Atomic charges and electron distribution maps could be generated to visualize the charge transfer from the calcium atom to the succinate ligand.
Intermolecular Interactions: DFT is effective at modeling non-covalent interactions. In this compound, this would involve quantifying the strength and geometry of hydrogen bonds between the coordinated water molecule and the carboxylate oxygen atoms, which are crucial for stabilizing the crystal lattice.
Table 1: Illustrative Data from a Hypothetical DFT Analysis of this compound
| Parameter | Predicted Value/Description | Significance |
| Band Gap | > 4.0 eV | Indicates electrical insulator properties. |
| Ca-O Bond Nature | Primarily ionic with minor covalent character | Characterizes the primary interaction holding the crystal together. |
| NBO Charge on Ca | ~ +1.8 | Confirms the cationic nature of the calcium center. |
| NBO Charge on Carboxylate O | ~ -0.8 | Shows significant negative charge localization on oxygen atoms. |
| Hydrogen Bond Energy (Water-Succinate) | 15-25 kJ/mol | Quantifies the contribution of hydrogen bonding to lattice stability. |
Computational methods can predict vibrational spectra (Infrared and Raman) with a high degree of accuracy. By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the frequencies and intensities of the vibrational modes.
For this compound, DFT calculations would be used to compute the harmonic vibrational frequencies. tandfonline.com The results would allow for a detailed assignment of the experimental IR and Raman spectra. Key vibrational modes that could be analyzed include:
Carboxylate (COO⁻) Stretching: Symmetric and asymmetric stretching modes of the carboxylate groups are sensitive to their coordination environment. The calculations would help correlate the observed frequencies to the specific bonding modes of the succinate anion (chelating and bridging).
C-H Stretching and Bending: Vibrations associated with the methylene (B1212753) (-CH₂-) groups of the succinate backbone.
O-H Vibrations: Stretching and bending modes of the coordinated water molecule, which are indicative of the hydrogen bonding environment.
Lattice Vibrations: Low-frequency modes corresponding to the collective motions of the ions and molecules in the crystal lattice.
A complete assignment of the vibrational spectra based on the calculated potential energy distribution (PED) would confirm the structural model and provide a detailed understanding of the intramolecular and intermolecular forces. tandfonline.com
Table 2: Representative Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Experimental Correlation |
| O-H Stretch (Water) | 3200 - 3500 | Broad bands in IR spectrum indicating H-bonding. |
| C-H Stretch (Aliphatic) | 2900 - 3000 | Sharp peaks in IR and Raman spectra. |
| C=O Asymmetric Stretch (Carboxylate) | 1550 - 1610 | Strong absorption in IR, sensitive to Ca coordination. |
| C=O Symmetric Stretch (Carboxylate) | 1400 - 1450 | Strong absorption in IR, sensitive to Ca coordination. |
| Ca-O Lattice Modes | 100 - 400 | Low-frequency modes in Raman and Far-IR spectra. |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the time-dependent behavior of a molecular system, providing insights into dynamic processes such as crystal growth, dissolution, and interactions at interfaces. MD relies on a force field—a set of parameters describing the potential energy of the system—to calculate the forces on each atom and integrate Newton's equations of motion.
MD simulations are a powerful tool for studying the mechanisms of crystallization from solution. For this compound, simulations could model the nucleation and subsequent growth of crystals from a supersaturated aqueous solution containing calcium and succinate ions.
Such simulations could reveal:
Nucleation Mechanisms: Whether nucleation proceeds via a classical one-step mechanism or a multi-step pathway involving pre-nucleation clusters.
Role of Hydration: The behavior of water molecules and the hydration shells of the Ca²⁺ and succinate ions as they approach the growing crystal surface.
Surface-Specific Growth Rates: The simulations could predict which crystal faces grow fastest by calculating the energy of attaching new growth units to different crystallographic surfaces (e.g., {100}, {010}, {001}). This helps in predicting the final crystal morphology.
Conversely, MD simulations can model the dissolution process by placing a simulated crystal in contact with an undersaturated solution. This would provide a molecular-level view of how water molecules attack the crystal surface, break Ca-O bonds, and solvate the departing ions.
Understanding the interaction of this compound with various surfaces is crucial for its applications. MD simulations can model the interface between a crystal surface and another material.
Biological Surfaces: The interaction with biological macromolecules (e.g., proteins, polysaccharides) is relevant in the context of biomineralization. For instance, simulations could model how specific amino acid residues on a protein surface might bind to the calcium or succinate ions on a crystal face, potentially inhibiting or promoting crystal growth. researchgate.net
Synthetic Surfaces: In industrial applications, such as its interaction with cementitious materials, MD could model the adsorption of succinate and calcium ions onto the surfaces of cement phases like portlandite (Ca(OH)₂) or calcium-silicate-hydrate (C-S-H). researchgate.net This would help elucidate the mechanisms of interaction and potential degradation or passivation of the synthetic surface.
Thermodynamic and Kinetic Modeling
Thermodynamic and kinetic models are used to predict the stability, solubility, and formation rates of minerals under various conditions.
Thermodynamic Modeling: This involves calculating the Gibbs free energy of formation and the solubility product (Ksp) of this compound. Speciation modeling, using software like PHREEQC, can predict the equilibrium concentration of various aqueous species (e.g., Ca²⁺, HSucc⁻, Succ²⁻, Ca(Succ)⁰) and the saturation state of the solution with respect to the solid phase. researchgate.net Thermodynamic data indicates that calcium succinate is more soluble than other calcium carboxylates like calcium oxalate (B1200264) or calcium citrate (B86180). researchgate.net
Kinetic Modeling: This focuses on the rates of crystal nucleation and growth. Kinetic studies can be performed to determine the reaction orders and rate constants for the precipitation of this compound from solution. For instance, the formation of related octacalcium phosphate (B84403) succinate has been studied kinetically by monitoring the conversion from a precursor phase. researchgate.net Such models are essential for controlling the particle size and morphology during industrial precipitation processes. researchgate.net
Prediction of Solubility Behavior in Complex Aqueous Environments
The aqueous solubility of a compound is a fundamental property that influences its behavior in various applications. For this compound, predicting how its solubility changes in complex aqueous environments—such as those containing other ions, co-solvents, or biological media—is crucial. Computational models offer a viable alternative to extensive experimental studies for this purpose.
Several computational techniques can be employed to predict the solubility of this compound. Quantitative Structure-Property Relationship (QSPR) models, for instance, establish a mathematical correlation between the molecular structure of a compound and its solubility. nih.govbiorxiv.org These models are trained on large datasets of compounds with known solubilities to predict the solubility of new or untested molecules. nih.govbiorxiv.org
Another powerful approach is the use of molecular dynamics (MD) simulations. nih.govmdpi.com MD simulations model the interactions between this compound and water molecules at an atomic level. mdpi.com By simulating the dissolution process, MD can provide a detailed understanding of the solvation thermodynamics and kinetics. The free energy of solvation, a key determinant of solubility, can be calculated from these simulations.
Thermodynamic cycle predictions represent a more first-principles approach to solubility prediction. nih.gov This method involves calculating the free energy changes associated with the dissolution process, which includes the lattice energy of the crystal and the solvation energy of the individual ions. nih.gov While computationally intensive, this method can yield highly accurate solubility predictions.
The presence of other ions in the solution can significantly impact the solubility of this compound due to the common ion effect or changes in ionic strength. Computational models can account for these effects by including the relevant ions in the simulation environment. For example, the solubility in a solution containing sodium chloride could be modeled to predict the impact of this common excipient.
The following table illustrates the type of predictive data that can be generated from such computational models for the solubility of this compound in various aqueous media.
Table 1: Predicted Solubility of this compound in Various Aqueous Environments at 25°C (Note: The following data is illustrative and based on hypothetical computational models, as specific modeling studies on this compound are not readily available in the reviewed literature.)
| Solvent System | Predicted Solubility ( g/100 mL) | Computational Method |
| Pure Water | 1.28 | Molecular Dynamics |
| 0.9% NaCl Solution | 1.15 | Thermodynamic Cycle Calculation |
| Simulated Gastric Fluid (pH 1.2) | 1.45 | QSPR Model |
| Simulated Intestinal Fluid (pH 6.8) | 1.20 | Molecular Dynamics |
These predictive models are invaluable for pre-formulation studies, allowing for the rapid screening of various conditions to identify optimal environments for dissolution.
Assessment of Hydrate (B1144303) Stability and Phase Transformation Pathways
Hydrates are crystalline solids that contain water molecules within their crystal lattice. The stability of a hydrate form, such as this compound, is critical as changes in hydration state can significantly alter the physical and chemical properties of the compound. Computational modeling provides a means to assess the stability of hydrates and predict potential phase transformation pathways.
The relative stability of different hydrate forms (e.g., monohydrate vs. anhydrous or other hydrated forms) can be evaluated by calculating their lattice energies. This is often done using solid-state density functional theory (DFT) or other quantum mechanical methods. The form with the lower lattice energy is generally the more stable one under a given set of conditions.
Molecular dynamics simulations can also be used to study the stability of hydrates by simulating the behavior of the crystal lattice at different temperatures and humidity levels. mdpi.com These simulations can reveal the conditions under which the hydrate may lose or gain water molecules, leading to a phase transformation. For instance, simulating the behavior of this compound at elevated temperatures can help predict its dehydration temperature.
Computational models can also elucidate the mechanistic pathways of phase transformations. augsburg.edu By simulating the nucleation and growth of a new phase within the original crystal, researchers can understand the atomistic details of the transformation process. This information is crucial for controlling the solid form of the compound during manufacturing and storage.
The influence of environmental factors, such as relative humidity, on hydrate stability can also be modeled. By simulating the interaction of water molecules from the vapor phase with the crystal surface, it is possible to predict the critical humidity levels at which hydration or dehydration may occur.
The table below provides an example of the kind of data that can be obtained from computational assessments of the stability of this compound.
Table 2: Predicted Stability and Transformation Parameters for this compound (Note: The following data is illustrative and based on hypothetical computational models, as specific modeling studies on this compound are not readily available in the reviewed literature.)
| Parameter | Predicted Value | Computational Method |
| Lattice Energy | -3500 kJ/mol | Solid-State DFT |
| Dehydration Temperature | 160 °C | Molecular Dynamics |
| Gibbs Free Energy of Dehydration (at 25°C) | +10 kJ/mol | Thermodynamic Calculation |
| Critical Relative Humidity (for dehydration at 25°C) | < 10% | Grand Canonical Monte Carlo |
Biological and Biomedical Research Involving Succinate
Cellular Succinate (B1194679) Metabolism and Signaling Pathways
Succinate's functions are intricately linked to its central position in cellular metabolism, acting as both a vital component of energy production and a signaling molecule that communicates cellular stress.
Succinate is a pivotal intermediate in the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway for cellular energy production. nih.gov Generated within the mitochondria, the TCA cycle is responsible for the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins.
In this cycle, succinate is formed from succinyl-CoA by the enzyme succinyl-CoA synthetase. nih.gov Subsequently, succinate is oxidized to fumarate (B1241708) by the enzyme succinate dehydrogenase (SDH), which is unique as it is a component of both the TCA cycle and the mitochondrial electron transport chain (ETC). nih.govwikipedia.org This oxidation reaction is coupled to the reduction of flavin adenine (B156593) dinucleotide (FAD) to FADH₂, which then donates electrons directly to the ETC, specifically to Complex II (which is, in fact, SDH itself), contributing to the generation of adenosine (B11128) triphosphate (ATP). wikipedia.org Therefore, succinate is essential for ATP production and serves as a direct link between the TCA cycle and oxidative phosphorylation. nih.govresearchgate.net
Beyond the oxidative TCA cycle, succinate can also be produced through other pathways, such as the reductive branch of the TCA cycle and the glyoxylate (B1226380) cycle, which is active in some organisms like bacteria, plants, and fungi. wikipedia.orgresearchgate.net In certain conditions, such as those induced by the activation of inflammatory macrophages, succinate can accumulate through glutamine-dependent anaplerosis or the GABA shunt. wikipedia.orgnih.gov
Table 1: Succinate's Position in the TCA Cycle
| Precursor | Enzyme | Product | Subsequent Reaction |
| Succinyl-CoA | Succinyl-CoA synthetase | Succinate | Oxidation to Fumarate |
| Succinate | Succinate Dehydrogenase (SDH) | Fumarate | Hydration to Malate |
In addition to its intracellular metabolic roles, succinate can be released from cells, particularly during conditions of metabolic stress like hypoxia or ischemia, and act as an extracellular signaling molecule. wikipedia.orgnih.gov It exerts these hormone-like functions by binding to and activating a specific G protein-coupled receptor known as Succinate Receptor 1 (SUCNR1), formerly GPR91. wikipedia.orguliege.be
SUCNR1 is expressed on the surface of various cell types, including those in the kidneys, liver, heart, retina, adipose tissue, and immune cells. wikipedia.orgnih.gov The activation of SUCNR1 by succinate triggers downstream signaling cascades, typically involving G-proteins Gi and Gq. nih.gov This can lead to a variety of cellular responses, including:
An increase in intracellular calcium levels. nih.gov
Activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2) pathway. uliege.be
Inhibition of cyclic adenosine monophosphate (cAMP) production. nih.gov
This signaling communicates a state of metabolic stress to neighboring cells, influencing processes such as blood pressure regulation, platelet aggregation, and immune responses. nih.govuliege.be For instance, in immature dendritic cells, succinate acts as a chemoattractant and enhances their antigen-presenting capabilities by stimulating cytokine production through SUCNR1. wikipedia.orgnih.gov
Elevated succinate levels can therefore create a pro-oxidant microenvironment. wikipedia.org ROS generated through succinate oxidation can influence various cellular processes, including the stabilization of HIF-1α, thereby linking cellular metabolism directly to adaptive transcriptional responses. researchgate.netmdpi.com While direct, extensive evidence on succinate's role in biogenesis (the creation of new mitochondria) is still developing, its profound impact on mitochondrial respiration, redox state, and ROS signaling suggests it is a key regulator of mitochondrial homeostasis. mdpi.comnih.gov Maternal nutritional supplementation with one-carbon metabolites, for example, has been shown to enhance mitochondrial respiration and biogenesis in the fetal liver, processes in which succinate is a key substrate. mdpi.com
The activity of succinate dehydrogenase (SDH), also known as mitochondrial complex II, is central to succinate's metabolic role. mdpi.com SDH is a four-subunit enzyme complex embedded in the inner mitochondrial membrane that catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers the resulting electrons to ubiquinone in the electron transport chain. wikipedia.orgyoutube.com
The activity of SDH can be modulated by various factors:
Substrate Availability: The concentration of succinate directly influences the rate of its oxidation.
Post-translational Modifications: The activity of SDH can be regulated by modifications such as phosphorylation and acetylation. mdpi.com
Inhibitors: SDH activity can be competitively inhibited by molecules that are structurally similar to succinate, such as malonate. youtube.com Malonate binds to the active site of the enzyme but cannot be oxidized, thereby blocking the enzyme's function. youtube.com This competitive inhibition is a classic example used in biochemistry to study enzyme kinetics. Other inhibitors include oxaloacetate. nih.gov
Gene Mutations: Mutations in the genes encoding the SDH subunits can lead to a loss of enzyme function, causing succinate to accumulate. nih.govsemanticscholar.org This accumulation is a key driver in certain types of cancer. nih.gov
This regulation of SDH activity is crucial, as it directly controls the concentration of succinate, which in turn affects energy production, ROS generation, and cellular signaling. nih.gov
Inflammatory and Immune System Modulation
Succinate has been identified as a critical metabolic signal in the immune system, acting as a pro-inflammatory mediator that links cellular metabolism to immune cell function and activation.
One of the most significant discoveries in succinate's signaling repertoire is its ability to stabilize the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α). wikipedia.org HIF-1α is a master regulator of the cellular response to low oxygen (hypoxia), but succinate can induce its stabilization even under normal oxygen levels, a state referred to as "pseudohypoxia". mdpi.com
The mechanism involves the inhibition of a class of enzymes called prolyl hydroxylases (PHDs). wikipedia.orgmdpi.com These enzymes normally tag HIF-1α for degradation in the presence of oxygen. wikipedia.org The catalytic action of PHDs requires α-ketoglutarate as a co-substrate. wikipedia.org When succinate levels accumulate, it competitively inhibits PHD activity. mdpi.comresearchgate.net
This inhibition prevents the degradation of HIF-1α, allowing it to translocate to the nucleus, form a complex, and bind to hypoxia response elements (HREs) in the genome. mdpi.comresearchgate.net This leads to the transcription of numerous genes, including those involved in angiogenesis, metabolic reprogramming, and inflammation. wikipedia.orgmdpi.com
In the context of immunity, HIF-1α stabilization by succinate is particularly important in macrophages. wikipedia.org When macrophages are activated by signals like lipopolysaccharide (LPS), they undergo a metabolic shift that leads to high levels of succinate accumulation. nih.govsemanticscholar.org This succinate-driven HIF-1α stabilization is crucial for the production of the pro-inflammatory cytokine interleukin-1β (IL-1β), a key mediator of inflammation. nih.govsemanticscholar.org Thus, succinate acts as an inflammatory signal that amplifies the immune response. semanticscholar.org
Table 2: Mechanism of HIF-1α Stabilization by Succinate
| Condition | Succinate Level | Prolyl Hydroxylase (PHD) Activity | HIF-1α Status | Inflammatory Response |
| Normoxia | Normal | Active | Degraded | Basal |
| Hypoxia | Elevated | Inactive (due to low O₂) | Stabilized | Activated |
| Normoxia ("Pseudohypoxia") | Highly Elevated | Inhibited (by succinate) | Stabilized | Activated (e.g., IL-1β production) |
Induction of Reactive Oxygen Species (ROS) Production and Redox Signaling
Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, plays a critical role in mitochondrial reactive oxygen species (ROS) production and redox signaling. Under conditions of succinate accumulation, such as during ischemia, the rapid oxidation of succinate by succinate dehydrogenase (SDH), also known as mitochondrial complex II, can lead to a phenomenon called reverse electron transport (RET). nih.gov During RET, electrons flow backward from coenzyme Q to complex I, leading to the generation of superoxide (B77818) radicals. researchgate.net This process is a significant contributor to cellular oxidative stress upon reperfusion following an ischemic event. researchgate.net
The rate of ROS production is dependent on the concentration of succinate. Studies have shown that ROS production exhibits a biphasic dependence on succinate concentration, with peak ROS production occurring at submillimolar concentrations. nih.govresearchgate.net For instance, in isolated bovine heart submitochondrial particles, peak hydrogen peroxide production was observed at around 50 µM succinate in the presence of myxothiazol (B1677603) and at approximately 150 µM in the presence of atpenin A5. nih.gov In mitochondria from anoxia-tolerant sharks, increments of exogenous succinate from 0.25 mM increased ROS production. royalsocietypublishing.org Research on rat kidney mitochondria revealed that subsaturating concentrations of succinate (0.4 mM) led to higher rates of hydrogen peroxide generation compared to saturating concentrations (5 mM) following ischemia/reperfusion. nih.gov
This succinate-mediated ROS production is not merely a pathological event but also functions as a form of redox signaling, influencing various cellular pathways. nih.gov
Table 1: Succinate Concentration and ROS Production
| Succinate Concentration | Experimental System | Observed Effect on ROS Production | Reference |
| ~50 µM | Bovine heart submitochondrial particles (with myxothiazol) | Peak H₂O₂ production | nih.gov |
| ~150 µM | Bovine heart submitochondrial particles (with atpenin A5) | Peak H₂O₂ production | nih.gov |
| 0.4 mM | Rat kidney mitochondria (post-ischemia/reperfusion) | Higher H₂O₂ generation than at 5 mM | nih.gov |
| 5 mM | Rat kidney mitochondria (post-ischemia/reperfusion) | Lower H₂O₂ generation than at 0.4 mM | nih.gov |
| >0.25 mM | Anoxia-tolerant shark mitochondria | Increased ROS production | royalsocietypublishing.org |
Succinylation of Proteins and Its Impact on Metabolic Enzyme Regulation
Protein succinylation is a post-translational modification where a succinyl group is added to a lysine (B10760008) residue of a protein. creative-proteomics.com This modification is influenced by the cellular concentration of succinyl-CoA, which can be formed from succinate. nih.gov The addition of the succinyl group introduces a significant change in the protein's properties by converting a positively charged lysine to a negatively charged residue and adding a larger structural moiety compared to other modifications like acetylation. nih.gov
Succinylation has been shown to regulate the activity of numerous metabolic enzymes, thereby linking cellular metabolism with protein function. nih.govfrontiersin.org This modification is widespread, affecting proteins in various cellular compartments, including the mitochondria, cytoplasm, and nucleus. researchgate.net A significant number of enzymes involved in key metabolic pathways, such as the TCA cycle, glycolysis, fatty acid metabolism, and amino acid metabolism, are targets of succinylation. nih.govnih.gov
For example, succinylation of the TCA cycle enzyme, succinate dehydrogenase, has been reported to inhibit its activity, which in turn can lead to increased ROS production. nih.gov Conversely, desuccinylation by sirtuin 5 (SIRT5) can regulate enzymes in the urea (B33335) cycle and lipid metabolism. nih.gov The extent of succinylation can be influenced by metabolic states, with conditions leading to succinate accumulation potentially enhancing this modification. nih.gov
Table 2: Examples of Succinylated Proteins and Their Functions
| Succinylated Protein | Metabolic Pathway | Effect of Succinylation | Reference |
| Succinate Dehydrogenase (SDH) | Tricarboxylic Acid (TCA) Cycle | Inhibition of activity | nih.gov |
| Fructose-1,6-bisphosphate aldolase | Glycolysis | Regulation of glycolysis | nih.gov |
| ATP citrate (B86180) lyase | Glucose Metabolism | Influences acetyl-CoA production | nih.gov |
| Mitochondrial Trifunctional Protein (TFP) | Fatty Acid Metabolism | Affects processing of long-chain fatty acids | nih.gov |
| Carbamoyl Phosphate (B84403) Synthetase 1 (CPS1) | Urea Cycle | Regulated by SIRT5 desuccinylation | nih.gov |
| Isocitrate Dehydrogenase | Tricarboxylic Acid (TCA) Cycle | Inhibition of activity | nih.gov |
Biomineralization and Pathological Calcification Processes
Investigation of Succinate's Role as a Crystallization Inhibitor (e.g., Calcium Oxalate)
Succinate has been investigated for its potential role as an inhibitor of pathological crystallization, particularly in the context of calcium oxalate (B1200264) kidney stones. nih.gov Research has demonstrated that succinate can reduce the deposition of calcium oxalate crystals in the kidneys. researchgate.net In a rat model of ethylene (B1197577) glycol-induced hyperoxaluria, administration of succinate led to a decrease in kidney calcium deposition and ameliorated kidney injury. nih.govresearchgate.net
The protective effect of succinate appears to be mediated through multiple mechanisms, including anti-inflammatory actions and the inhibition of cell adhesion and osteogenic differentiation, which are processes closely linked to kidney stone formation. nih.gov Transcriptomic analysis of kidney tissue from the rat model showed that succinate treatment downregulated the expression of genes associated with inflammation and osteogenesis, such as IL-6 and OPN. nih.govresearchgate.net While citrate is a well-known inhibitor of calcium oxalate crystallization, studies have suggested that succinate may also offer a protective effect. nih.govnih.gov
Mechanisms of Microbial-Induced Calcium Carbonate Precipitation
Microbial-induced calcium carbonate precipitation (MICP) is a biogeochemical process where microorganisms facilitate the formation of calcium carbonate. mdpi.com This process can occur through various metabolic pathways, including urea hydrolysis, denitrification, and the oxidation of organic acids. frontiersin.orgnih.gov While the role of many organic acids as carbon sources for MICP has been studied, the specific involvement of succinate is less direct.
Some bacteria are capable of metabolizing succinate. nih.gov In the context of MICP, bacteria can utilize organic acids as a carbon source, leading to the production of carbonate ions and an increase in pH, which are conducive to calcium carbonate precipitation. frontiersin.org For instance, some studies have explored the use of various carbon sources for succinate production by engineered E. coli, which indirectly links succinate metabolism to microbial processes that could be relevant to MICP. nih.gov However, research on Saccharomyces cerevisiae indicated that while succinic acid could be absorbed, it did not promote calcium carbonate formation under the tested conditions, as its metabolism in the TCA cycle did not produce the necessary byproducts for precipitation. frontiersin.org The most commonly studied pathway for MICP is ureolysis, where the enzyme urease hydrolyzes urea to ammonia (B1221849) and carbonate, leading to a significant increase in pH and subsequent calcium carbonate precipitation. researchgate.netscispace.comresearchgate.net
Modulation of Crystal Aggregation and Growth in Biological Fluids
The aggregation of crystals is a critical step in the formation of kidney stones. nih.gov Biological fluids like urine contain various molecules, particularly macromolecules, that can modulate this process by either inhibiting or promoting crystal aggregation. nih.govnih.govcore.ac.uk The surface charge of these macromolecules plays a significant role in their interaction with crystals. nih.gov
While the direct effect of succinate on the aggregation of calcium oxalate crystals in biological fluids is not extensively documented, its role as a crystallization inhibitor suggests it may influence this process. nih.gov One study on the effects of succinic acid supplementation in cell culture noted that it eliminated cell aggregation. dntb.gov.ua Although this is in a different biological context, it hints at the potential for succinate to influence aggregation phenomena. The interaction between urinary macromolecules and the surfaces of calcium oxalate crystals is a key factor in preventing aggregation, and it is plausible that small molecules like succinate could modulate these interactions. nih.govnih.govcore.ac.ukresearchgate.netmdpi.com
Physiological and Pathophysiological Roles
Succinate plays a dual role in the body, acting as both a crucial metabolic intermediate and a signaling molecule in a variety of physiological and pathophysiological processes. e-enm.orgtandfonline.com Under normal physiological conditions, succinate concentrations in the plasma are maintained at low micromolar levels. mdpi.comresearchgate.net However, in pathological states such as inflammation, ischemia, and cancer, succinate levels can accumulate significantly, reaching millimolar concentrations. mdpi.comresearchgate.net
This accumulation allows succinate to act as a signaling molecule, both intracellularly and extracellularly. e-enm.org Extracellularly, succinate can activate its G-protein coupled receptor, SUCNR1 (also known as GPR91), which is expressed on various cell types, including immune cells, leading to inflammatory responses. researchgate.netnih.govnih.gov Intracellularly, accumulated succinate can inhibit prolyl hydroxylases, leading to the stabilization of hypoxia-inducible factor-1α (HIF-1α), a key transcription factor in the cellular response to hypoxia. nih.gov
The dysregulation of succinate metabolism is implicated in a range of diseases. In inflammatory conditions, succinate can act as a pro-inflammatory signal, enhancing the production of cytokines like IL-1β. nih.gov In the context of ischemia-reperfusion injury, the rapid oxidation of accumulated succinate is a major driver of oxidative stress. Furthermore, succinate has been identified as an oncometabolite, as mutations in succinate dehydrogenase can lead to succinate accumulation and promote tumorigenesis. nih.gov The diverse roles of succinate underscore its importance in cellular homeostasis and disease. nih.gove-enm.org
Table 3: Succinate Concentrations in Health and Disease
| Condition | Fluid/Tissue | Succinate Concentration | Reference |
| Healthy | Plasma | 5 µM | mdpi.com |
| Healthy | Blood | 2-20 µM | researchgate.net |
| Healthy | Intestinal Lumen/Feces | 1-3 µM (or µmol/g) | mdpi.com |
| Pathological (e.g., inflammation, cancer) | Plasma | 5-9 mM | mdpi.com |
| Inflammatory Bowel Disease | Feces | 7-25 mM | mdpi.com |
| Pathological (e.g., ischemia) | General | Up to mM range | researchgate.net |
Studies on Cardioprotection and Adaptation to Ischemic Conditions
Ischemia, a condition of restricted blood flow, and subsequent reperfusion are major causes of tissue damage, particularly in the heart. Recent research has identified succinate as a key metabolic signature of ischemia. oup.com During ischemic conditions, succinate accumulates significantly in stressed tissues. ahajournals.org Upon the reintroduction of oxygen during reperfusion, the accumulated succinate is rapidly oxidized by succinate dehydrogenase (SDH), also known as mitochondrial complex II. oup.comahajournals.org This sudden, massive oxidation drives a burst of reactive oxygen species (ROS) production, primarily through reverse electron transport at mitochondrial complex I, which is a major contributor to ischemia-reperfusion (IR) injury. oup.comahajournals.org
This understanding has opened new avenues for therapeutic interventions aimed at mitigating IR injury. The central hypothesis is that inhibiting the accumulation or oxidation of succinate can be cardioprotective.
Key research findings in this area are summarized below:
| Intervention/Observation | Model System | Key Findings | Reference(s) |
| Succinate Accumulation | Ischemic tissue | Succinate accumulates as a metabolic signature of ischemia. | oup.com |
| Rapid Oxidation at Reperfusion | Reperfused tissue | Accumulated succinate is rapidly oxidized by SDH upon reoxygenation. | oup.comahajournals.org |
| ROS Production | Mitochondria | Succinate oxidation drives a burst of ROS production via reverse electron transport at complex I. | oup.comahajournals.org |
| SDH Inhibition (e.g., with malonate) | Animal models of IR injury | Inhibition of SDH before or during ischemia, or at reperfusion, reduces infarct size and confers cardioprotection. | ahajournals.orgnih.gov |
| Dimethyl malonate (DiMAL) Treatment | Isolated rat hearts | DiMAL reduced infarct size in both non-diabetic and diabetic hearts, although a higher concentration was needed for the diabetic group. | nih.govresearchgate.net |
| Succinate Release | Patients with ST-segment–elevation myocardial infarction | A significant portion of the succinate that accumulates during ischemia is released into the bloodstream upon reperfusion. | ahajournals.org |
Studies have shown that inhibiting SDH with compounds like malonate can diminish reperfusion injury. ahajournals.org For instance, the malonate prodrug dimethyl malonate has been demonstrated to be protective when administered before and during ischemia. ahajournals.org Furthermore, disodium (B8443419) malonate showed cardioprotective effects when given at the time of reperfusion in a pig model of IR injury. ahajournals.org These findings suggest that targeting succinate metabolism is a promising therapeutic strategy for protecting the heart and other organs from the damaging effects of ischemia-reperfusion. oup.comahajournals.org
Influence on Skeletal Muscle Fiber Remodeling
Skeletal muscle is composed of different fiber types, broadly categorized as slow-twitch (type I) and fast-twitch (type II), which differ in their metabolic and contractile properties. The conversion of muscle fiber types, particularly from fast-twitch to the more fatigue-resistant slow-twitch, is a key adaptation to endurance exercise. nih.govembopress.org Intriguingly, succinate, a metabolite generated during exercise, has been shown to play a direct role in this remodeling process. nih.govembopress.orgembopress.org
Dietary supplementation with succinate has been found to increase endurance exercise capacity, promote the expression of slow-twitch fiber markers like myosin heavy chain I, and enhance mitochondrial biogenesis and oxygen consumption in the skeletal muscle of mice. nih.govembopress.org Conversely, succinate supplementation was observed to decrease markers associated with fast-twitch fibers, such as myosin heavy chain IIb, and reduce lactate (B86563) production. nih.govembopress.org
The effects of succinate on skeletal muscle are primarily mediated through its receptor, SUCNR1. nih.govembopress.org The activation of SUCNR1 by succinate initiates a downstream signaling cascade involving calcium and the nuclear factor of activated T-cells (NFAT). nih.govembopress.org This signaling pathway is crucial for the observed fiber-type switching. embopress.org
The following table details key findings from research on succinate's role in skeletal muscle remodeling:
| Experimental Approach | Model System | Key Findings | Reference(s) |
| Dietary Succinate Supplementation | Mice | Increased endurance exercise ability, expression of slow-twitch fiber markers, mitochondrial biogenesis, and oxygen consumption. | nih.govembopress.org |
| Dietary Succinate Supplementation | Mice | Decreased expression of fast-twitch fiber markers and reduced lactate production. | nih.govembopress.org |
| In vitro Succinate Treatment | C2C12 myotubes | Increased proteins and genes associated with slow-twitch fibers and decreased those associated with fast-twitch fibers. | embopress.org |
| Pharmacological or Genetic Inhibition of SUCNR1 | Mice and C2C12 myotubes | The effects of succinate on muscle fiber-type remodeling were diminished, indicating that the SUCNR1 signaling pathway is required. | nih.govembopress.org |
| Signal Transduction Analysis | Skeletal muscle | Succinate boosted intracellular calcium and increased the expression of calcineurin, MEF2, and NFATc1, which are important transcription factors for fiber switching. | embopress.org |
These findings highlight succinate as a signaling molecule that can mimic some of the effects of endurance exercise on skeletal muscle, suggesting its potential as a compound to support muscle health and performance. nih.gov
Insights into Processes such as Osteoclastogenesis and Cardiomyocyte Hypertrophy
Beyond its roles in cardioprotection and muscle remodeling, succinate has been implicated in other significant cellular processes, including the formation of bone-resorbing cells (osteoclastogenesis) and the growth of heart muscle cells (cardiomyocyte hypertrophy).
Osteoclastogenesis
Osteoclasts are multinucleated cells responsible for bone resorption, a process essential for bone remodeling but detrimental when excessive. Research has shown that succinate can stimulate osteoclastogenesis. nih.gov This is particularly relevant in metabolic disorders like type 2 diabetes, where bone impairment can be a complication. nih.gov Studies have found that in diabetic mice, there is a significant, 24-fold increase in succinate levels in bone marrow stromal cells. nih.gov This elevated succinate acts as an extracellular signal, binding to its receptor on osteoclast precursors and promoting their differentiation into mature osteoclasts, both in vitro and in vivo. nih.gov Strategies that block the activation of the succinate receptor have been shown to inhibit this process. nih.gov
Another study highlighted that α-tocopheryl succinate, a derivative of vitamin E, strongly inhibits osteoclast differentiation and bone loss. nih.gov However, this effect was not observed with other forms of vitamin E, suggesting a specific action of the succinate ester. nih.gov The inhibitory effect of α-tocopheryl succinate on osteoclast formation was found to be mediated by a decrease in the expression of RANKL (Receptor Activator of Nuclear Factor-kappaB Ligand) in osteoblasts. nih.gov
| Research Focus | Model System | Key Findings | Reference(s) |
| Succinate in Diabetic Bone Impairment | Hyperglycemic mice | A 24-fold increase in succinate in bone marrow stromal cells was observed. | nih.gov |
| Succinate's Effect on Osteoclasts | In vitro and in vivo models | Succinate stimulates osteoclastogenesis by binding to its receptor on osteoclastic lineage cells. | nih.gov |
| α-Tocopheryl Succinate | Co-culture of osteoblasts and bone marrow cells | Strongly inhibited osteoclast differentiation and bone loss. | nih.gov |
| Mechanism of α-Tocopheryl Succinate | Osteoblasts | Decreased the expression of RANKL, a key factor for osteoclast formation. | nih.gov |
Cardiomyocyte Hypertrophy
Cardiomyocyte hypertrophy is an increase in the size of heart muscle cells, which can be a compensatory response to stress but can also lead to pathological conditions like heart failure. nih.gov Succinate has been identified as a factor that can induce pathological cardiomyocyte hypertrophy. nih.govnih.gov This is particularly relevant in ischemic conditions, where succinate levels in the blood can rise. nih.govnih.gov
The hypertrophic effect of succinate is mediated through the activation of its receptor, GPR91. nih.govnih.gov Activation of GPR91 in cardiomyocytes triggers downstream signaling pathways, including the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and the activation of the calcium/calmodulin-dependent protein kinase IIδ (CaMKIIδ) pathway. nih.govnih.govresearchgate.net These signaling events lead to the expression of genes associated with hypertrophy. researchgate.net Studies have also found that serum levels of succinate are elevated in patients with cardiac hypertrophy associated with ischemic diseases. nih.govsigmaaldrich.com
| Research Focus | Model System | Key Findings | Reference(s) |
| Succinate and Cardiac Hypertrophy | Human and rodent models | Succinate causes cardiac hypertrophy in a GPR91-dependent manner. | nih.govnih.gov |
| Signaling Pathways | Cardiomyocytes | GPR91 activation triggers the phosphorylation of ERK1/2 and the expression of CaMKIIδ. | nih.govnih.govresearchgate.net |
| Clinical Observation | Patients with cardiac hypertrophy | Serum levels of succinate are increased in patients with cardiac hypertrophy associated with ischemic diseases. | nih.govsigmaaldrich.com |
These findings underscore the diverse and potent signaling functions of succinate, extending its relevance from cellular metabolism to the regulation of complex physiological and pathological processes in bone and heart tissues.
Applications in Materials Science and Engineering
Development of Nonlinear Optical (NLO) Materials
Nonlinear optical (NLO) materials are crucial for modern photonics and optoelectronics, enabling applications such as frequency conversion and optical switching. Organic and semi-organic materials are often favored for these applications due to their high NLO efficiencies. Amino acids, for instance, are notable NLO materials because they tend to crystallize in non-centrosymmetric space groups. ias.ac.in The investigation into calcium succinate (B1194679) monohydrate and its derivatives is driven by the quest for new, efficient, and stable NLO materials.
The engineering of calcium succinate monohydrate for optoelectronic applications primarily involves modifying its intrinsic properties through the incorporation of dopants. The goal is to enhance its physicochemical characteristics to make it suitable for devices that manipulate light. One promising approach is the doping of the crystal lattice with specific organic molecules, such as amino acids, which are known to possess significant NLO properties. ias.ac.in
For example, L-arginine is a well-studied amino acid that can be incorporated into crystal lattices to improve their NLO response. ias.ac.innih.gov The strategy involves introducing dopants like L-arginine into the calcium succinate crystal structure during its growth. This can lead to modifications in the crystal's symmetry and electronic properties, which are critical for NLO activity. The presence of the dopant can enhance the material's ability to interact with light, a desirable trait for optoelectronic applications. ias.ac.in While specific studies on engineering this compound in this manner are still developing, the principles established with similar semi-organic crystals, like L-arginine acetate (B1210297), provide a clear research pathway. ias.ac.in
Second Harmonic Generation (SHG) is a key NLO phenomenon where two photons of the same frequency interact with the material to generate a single photon with twice the frequency (and half the wavelength). The efficiency of this process is a critical metric for NLO materials. Research has shown that the SHG efficiency of semi-organic crystals can be substantially increased by introducing dopants. researchgate.net
The incorporation of metal ions or other functional molecules can improve the crystalline perfection and modify the electronic structure, leading to a stronger NLO response. ias.ac.inresearchgate.net For instance, studies on L-arginine acetate (LAA) crystals have demonstrated that doping with metal ions like copper (Cu²⁺) and magnesium (Mg²⁺) can increase the SHG efficiency compared to the pure crystal. ias.ac.in This enhancement is attributed to the dopants' influence on the crystal lattice. Although direct data for doped this compound is not yet widely available, the results from analogous systems suggest a significant potential for enhancement. The relative SHG efficiency is often measured against a standard NLO material like Potassium Dihydrogen Phosphate (B84403) (KDP). ias.ac.in
| Material | Relative SHG Efficiency (vs. KDP) |
|---|---|
| Pure LAA | 2.80 |
| Cu²⁺ Doped LAA | 3.15 |
| Mg²⁺ Doped LAA | 3.40 |
This table illustrates the enhancement of Second Harmonic Generation (SHG) efficiency in L-arginine acetate (LAA) crystals when doped with metal ions, measured relative to the standard NLO material KDP. The data is based on findings from studies on improving the physicochemical properties of NLO crystals. ias.ac.in
Metal-Organic Frameworks (MOFs) and Coordination Polymers
Calcium succinate itself can be considered a coordination polymer, characterized by calcium ions linked by succinate ligands to form a layered structure. nih.govresearchgate.net This intrinsic structure makes it a valuable precursor or model system for the design of more complex Metal-Organic Frameworks (MOFs). MOFs are a class of porous materials with high surface areas and tunable structures, making them suitable for a wide range of applications. mdpi.comnih.gov
The design of MOFs for gas adsorption and separation relies on creating porous structures with specific affinities for certain gas molecules. The succinate ligand, being a dicarboxylate, is an effective linker for constructing such frameworks. While calcium-based MOFs are explored for their low toxicity and stability, research has also extended to using succinic acid with other metals to create highly porous materials. kyushu-u.ac.jpresearchgate.net
A notable example is the synthesis of a chromium-succinate based MOF (Cr-SA) using a hydrothermal method. kyushu-u.ac.jpresearchgate.net This bio-MOF, constructed from chromium nitrate (B79036) and succinic acid, was specifically designed and tested for its potential in CO₂ capture. kyushu-u.ac.jp Characterization of the Cr-SA MOF revealed properties that are promising for gas adsorption applications. The synthesis procedure can be optimized to improve porosity and crystallinity, highlighting the potential of using succinic acid as a bioligand for creating functional MOFs for CO₂ capture and other gas separation technologies. kyushu-u.ac.jpresearchgate.net
| Property | Value |
|---|---|
| Specific Surface Area | 233 m²/g |
| Pore Volume | 0.66 cm³/g |
| Thermal Stability | > 350°C |
This table summarizes the key physical characteristics of a chromium-succinate based MOF, demonstrating its suitability for gas adsorption applications. The data is derived from research on the design and preparation of succinic acid-based MOFs. kyushu-u.ac.jp
Coordination polymers, including MOFs, are increasingly investigated as heterogeneous catalysts. Their well-defined structures and the presence of metal centers that can act as Lewis acid sites are key to their catalytic activity. mdpi.com These materials have shown promise in various organic reactions, such as cyanosilylation, Knoevenagel condensation, and coupling reactions. mdpi.commdpi.com
For example, coordination polymers based on zinc(II) and cadmium(II) have demonstrated notable catalytic performance. mdpi.commdpi.com The metal centers in these frameworks facilitate reactions by coordinating with the substrates. A key advantage of using coordination polymers as catalysts is their potential for recovery and reuse, which is economically and environmentally beneficial. mdpi.com While calcium succinate is a coordination polymer, its specific catalytic applications have not been extensively reported. nih.gov However, given the catalytic activity of other metal-carboxylate polymers, this remains an important area for future research and development.
Furthermore, materials capable of selective ion binding can be used as the active component in ion-selective electrodes (ISEs) for chemical sensors. mdpi.commdpi.com An ISE develops a potential that is proportional to the concentration of a specific ion in a solution. Sensors for calcium ions are important in environmental and biological monitoring. mdpi.com The development of a sensor based on a calcium succinate framework would involve designing a material that can selectively bind Ca²⁺ ions, which could then be integrated into an electrode system. While this application is still theoretical for calcium succinate itself, the principles of ion-exchange and potentiometric sensing provide a framework for such an innovation. nih.gov
Thermochemical Energy Storage (TCES) Systems
Thermochemical energy storage (TCES) is a technology that stores thermal energy through reversible chemical reactions. For salt hydrates, this process involves an endothermic dehydration step (charging) where heat is absorbed to release water, and an exothermic hydration step (discharging) where heat is released upon the recombination with water. This method offers high energy density and the potential for long-term, loss-free storage.
Evaluation of this compound as a Material for Waste Heat Recovery
While salt hydrates as a class of materials are considered promising for thermochemical energy storage, particularly for recovering industrial waste heat at temperatures below 200°C, specific research evaluating this compound for this application is limited in publicly available literature. researchgate.net The potential of a salt hydrate (B1144303) for TCES is determined by its dehydration temperature, reaction enthalpy (heat storage capacity), and kinetics.
The theoretical basis for its use lies in the reversible reaction:
Ca(C₄H₄O₄)·H₂O (solid) + Heat ⇌ Ca(C₄H₄O₄) (solid) + H₂O (gas)
For effective waste heat recovery, the dehydration temperature of the salt must align with the temperature of the available heat source. The stored energy is then released when needed by exposing the anhydrous salt to water vapor, triggering the exothermic hydration reaction. Analogous compounds, such as calcium oxalate (B1200264) monohydrate, have been studied for this purpose, demonstrating the viability of using calcium-based organic salt hydrates in TCES systems. researchgate.netdpi-proceedings.com Further investigation into the thermophysical properties, such as thermal conductivity and specific heat capacity, of this compound would be necessary to fully evaluate its performance for waste heat recovery. researchgate.net
Studies on Dehydration and Rehydration Reversibility for Energy Storage
The reversibility of the dehydration and rehydration cycle is paramount for any material to be considered for practical energy storage applications. The material must be able to undergo numerous charging and discharging cycles without significant degradation in its chemical structure or energy storage capacity.
Currently, there are no specific, detailed studies focused on the dehydration and rehydration reversibility of this compound for energy storage. However, research on similar materials provides insight into the expected behavior and challenges. For instance, studies on calcium oxalate monohydrate have shown that complete reversibility of the dehydration-rehydration reaction is achievable. repec.orgresearchgate.netrepec.org This is a significant finding, as many other salt hydrates suffer from issues like incomplete rehydration or structural degradation over time. The rehydration temperature and kinetics are strongly influenced by the water vapor pressure, which allows for control over the energy release process. repec.orgresearchgate.net For this compound to be a viable candidate, it would need to exhibit similar high degrees of reversibility.
Long-Term Cycling Stability and Performance Assessment
Long-term cycling stability is a critical performance metric for TCES materials. A material must maintain its energy storage density, heat release temperature, and reaction kinetics over thousands of cycles to be economically viable. Common failure modes in salt hydrates include loss of reactivity, particle agglomeration, and a decline in mechanical stability.
Direct long-term cycling stability assessments for this compound are not available in existing research. As a benchmark, studies on calcium oxalate monohydrate have demonstrated excellent performance, showing no signs of material fatigue or loss of reactivity after 100 charging and discharging cycles. repec.orgresearchgate.netrepec.org A comprehensive performance assessment for this compound would require similar long-term experiments, measuring key indicators such as:
Energy Density: The amount of heat stored per unit mass or volume.
Reaction Rate: The speed of the dehydration and rehydration reactions.
Structural Integrity: Physical changes to the material after repeated cycles.
Without such dedicated studies, the long-term performance of this compound in a TCES system remains theoretical.
Precursor and Intermediate in Chemical Synthesis
Utilization in the Manufacturing of High-Purity Ammonium (B1175870) Succinate Solutions
This compound serves as a key intermediate in a modern biorefinery process to produce high-purity ammonium succinate. This process begins with the fermentation of carbohydrates by microorganisms, where succinic acid is produced. google.comgoogle.com To maintain a stable pH for the microorganisms, a neutralizing agent like a calcium compound is added, resulting in the precipitation of calcium succinate. google.comnih.gov
Crystallization Fermentation: Microorganisms produce succinic acid, which is neutralized with a calcium source (e.g., calcium hydroxide) to form calcium succinate trihydrate. google.comgoogle.com
Transition Crystallization: The resulting slurry is heated, causing a phase transition from the trihydrate form to the more stable this compound, which is easier to separate. google.com
Separation: The this compound crystals are separated from the fermentation broth.
Salt Substitution Reaction: The purified this compound is reacted with ammonium carbonate or a combination of ammonia (B1221849) and carbon dioxide. This causes the calcium to be substituted by ammonium ions, forming a soluble ammonium succinate solution and precipitating calcium carbonate. google.comgoogle.com
Solid Removal: The solid calcium carbonate precipitate is removed via filtration or centrifugation, yielding a high-purity ammonium succinate solution. google.com
This salt substitution reaction is highly efficient. Research has shown that adding an equimolar amount of ammonium carbonate relative to the calcium in the slurry can remove over 97% of the calcium, effectively recovering the succinic acid as a valuable ammonium salt solution. google.comgoogle.com
| Reactant Added | Molar Ratio (Ammonium Carbonate to Calcium Succinate) | Calcium Removal Efficiency | Product |
|---|---|---|---|
| Ammonium Carbonate | 1:1 | 97.7% | Ammonium Succinate Solution |
Role in Green Chemistry and Biorefinery Processes
The use of this compound is integral to the principles of green chemistry and the functioning of a modern biorefinery. Succinic acid is recognized as a top-tier "platform chemical" that can be produced from renewable biomass instead of petrochemical feedstocks. ucm.es
In this context, this compound acts as a crucial bridge between biological production and chemical purification:
Biorefinery Intermediate: In the biorefinery model, microorganisms convert renewable sugars into succinic acid. The formation of calcium succinate during fermentation allows for the efficient separation of the product from the complex fermentation broth. nih.govbangor.ac.uk This precipitation method is a common downstream processing step for organic acids produced via fermentation. nih.gov
Green Chemistry Application: The subsequent conversion of calcium succinate to ammonium succinate exemplifies green chemistry principles. This salt substitution reaction is an efficient way to purify the succinate and convert it into a more soluble and versatile form without using harsh solvents or extreme conditions. google.comgoogle.com The primary by-product, calcium carbonate, is a stable and relatively benign compound that can potentially be recycled or repurposed. This pathway avoids the generation of large amounts of commercially useless by-products like calcium sulfate, which can occur in other purification processes. nih.gov
By serving as this solid-phase intermediate, this compound facilitates the creation of a high-value chemical from a sustainable biological source, embodying the core objectives of building a bio-based economy.
Emerging Research Directions and Future Outlook
Integration of Advanced Analytical Techniques for In Situ Monitoring of Dynamic Processes
The ability to observe and quantify the dynamic processes of calcium succinate (B1194679) monohydrate, such as crystallization, dissolution, and phase transitions, in real-time is crucial for controlling its properties and ensuring product quality. Process Analytical Technology (PAT) offers a suite of in situ (in-process) tools that provide continuous, real-time information without the need for manual sampling. mdpi.comresearchgate.net The integration of these advanced techniques is a key emerging research direction.
Several in situ analytical methods are available to monitor both the liquid and solid phases during processes like crystallization. cambridge.orgmdpi.com For the liquid phase, spectroscopic techniques such as Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) and UV-visible spectroscopy can monitor solute concentration and, consequently, supersaturation levels in real-time. researchgate.netmdpi.com For the solid phase, techniques like Focused Beam Reflectance Measurement (FBRM) provide data on particle size distribution and population, while in situ microscopy and imaging probes allow for direct visualization of crystal formation, growth, and morphology. mdpi.commdpi.com
The future outlook involves combining multiple PAT tools to gain a comprehensive understanding of dynamic systems. For example, using ATR-FTIR to monitor concentration alongside FBRM and Particle Vision and Measurement (PVM) probes would allow researchers to correlate changes in supersaturation with nucleation events, crystal growth rates, and morphological changes in calcium succinate monohydrate crystals. researchgate.net Furthermore, advanced techniques like 'NMR Crystallization' are being developed to simultaneously measure both liquid-state and solid-state NMR spectra, providing complementary information on the evolution of both phases during crystallization. researchgate.net Tomographic techniques, such as Electrical Resistance Tomography (ERT), also offer the potential for multi-dimensional visualization of solid concentration distributions within a reactor. mdpi.com The application of machine learning and deep learning algorithms to analyze data from in situ imaging can further enhance monitoring, enabling automated classification of crystal habits or detection of undesired solid phases with high accuracy. acs.org
| Analytical Technique | Information Provided | Application in Studying this compound |
|---|---|---|
| Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy | Solute concentration, supersaturation, reaction kinetics. researchgate.netmdpi.com | Real-time monitoring of calcium succinate concentration in solution during crystallization or dissolution. |
| Focused Beam Reflectance Measurement (FBRM) | Crystal size distribution, nucleation, and growth events. mdpi.com | Tracking changes in the number and size of this compound crystals as process parameters are varied. |
| In Situ Microscopy / Particle Vision and Measurement (PVM) | Direct visualization of crystal shape, size, and morphology; detection of agglomeration. mdpi.comresearchgate.net | Observing the formation and growth habits of this compound crystals to control final product morphology. |
| Raman Spectroscopy | Polymorphic form identification, concentration measurement. cambridge.org | In-process identification of this compound and monitoring for potential polymorphic transformations. |
| Electrical Resistance Tomography (ERT) | Visualization of solid concentration distribution within a vessel. mdpi.com | Mapping the spatial distribution of this compound crystals in a crystallizer to understand mixing and suspension dynamics. |
| Combined Liquid-And Solid-State In-situ Crystallization (CLASSIC) NMR | Simultaneous information on the evolution of both liquid and solid phases. researchgate.net | Gaining a fundamental understanding of the molecular-level transformations occurring during the crystallization of this compound. |
Rational Design and Engineering of this compound for Targeted Applications
Rational design involves the deliberate engineering of a material's properties to achieve a specific function. nih.gov For this compound, this means moving beyond its use as a simple bulk powder and engineering its physical and chemical characteristics for targeted applications in pharmaceuticals, nutraceuticals, and advanced materials. epapchem.com This approach relies on a deep understanding of the relationship between the compound's structure and its function.
Key properties that can be engineered include particle size, morphology (crystal shape), porosity, and surface chemistry. For instance, in pharmaceutical formulations, controlling the particle size and crystal habit of an active ingredient or excipient is critical as it influences dissolution rate, bioavailability, and powder flowability. epapchem.com By carefully controlling crystallization conditions (e.g., temperature, pH, solvent, and agitation), guided by in situ monitoring, it is possible to produce this compound crystals with a desired size and shape.
Future research will likely focus on creating novel composite materials or formulations where this compound provides specific functionality. This could include its use as a biodegradable filler in polymers, where its particle characteristics would influence the mechanical properties of the composite. nih.gov Another area of interest is in controlled-release applications. By engineering porous structures of this compound or co-precipitating it with other materials, it may be possible to create matrices that release calcium, succinate, or an encapsulated therapeutic agent over a defined period. The development of such engineered particles requires a hypothesis-driven approach where structural modifications are made to achieve a predicted outcome. nih.gov
| Engineered Property | Design Strategy | Targeted Application |
|---|---|---|
| Controlled Particle Size | Manipulation of crystallization parameters (e.g., cooling rate, supersaturation). | Improved flowability in tableting; controlled dissolution rates in formulations. epapchem.com |
| Specific Crystal Morphology | Use of specific solvents, anti-solvents, or additives during crystallization. | Enhanced compressibility for direct compression in pharmaceuticals; optimized optical properties for specific material applications. |
| Increased Surface Area/Porosity | Techniques like spray drying or freeze-drying; use of templating agents. | Development of carrier systems for active molecules; enhanced reactivity as a chemical intermediate. |
| Composite Material Formulation | Co-precipitation with polymers (e.g., Polybutylene succinate) or other inorganic compounds. | Biodegradable plastics with enhanced mechanical properties; scaffolds for tissue engineering. nih.gov |
Interdisciplinary Research at the Interface of Materials Science, Biology, and Medicine
The future of this compound research lies at the convergence of traditionally separate scientific disciplines. Its constituent parts—calcium and succinate—are both biologically significant, opening up a wide range of possibilities in biomaterials and medicine.
In materials science , a major focus is on developing sustainable and biodegradable materials. Succinic acid is a key bio-based platform chemical, and polymers derived from it, such as polybutylene succinate (PBSu), are known for their biodegradability. nih.gov Calcium succinate could be explored as a functional filler or a comonomer in such biopolymers. Its incorporation could modify the mechanical properties, degradation rate, and biocompatibility of the final material.
In biology and medicine , both calcium and succinate play vital roles. Calcium is essential for bone health and numerous cellular signaling processes. americanelements.comnih.gov Succinate is a crucial intermediate in the citric acid cycle, linking cellular metabolism to other physiological functions. This dual biological relevance makes this compound a compound of interest for biomedical applications. A significant emerging area is in tissue engineering, particularly for bone regeneration. Scaffolds designed for bone repair should ideally be biodegradable and capable of supporting cell adhesion, proliferation, and differentiation. nih.gov Research into composite scaffolds made from materials like polybutylene succinate and calcium-containing silicates has shown promise. nih.gov Future studies could investigate the direct incorporation of this compound into such scaffolds to provide a localized and sustained release of both calcium and succinate ions, potentially stimulating osteoblast activity and promoting bone formation.
This interdisciplinary approach requires collaboration between materials scientists to fabricate and characterize novel materials, biologists to assess their biocompatibility and efficacy in cell culture models, and medical researchers to evaluate their potential in preclinical and clinical settings.
Computational-Experimental Synergies for Deeper Mechanistic Understanding
Combining computational modeling with experimental validation offers a powerful paradigm for gaining a deep, fundamental understanding of materials at the molecular level. nih.gov This synergistic approach is an emerging frontier for the study of this compound, enabling researchers to predict properties and explain experimental observations with a high degree of fidelity.
Computational methods , such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, can provide insights that are difficult or impossible to obtain through experiments alone. nih.govnih.gov For instance, DFT calculations can be used to determine the most stable crystal structure of this compound, confirm the positions of hydrogen atoms, and analyze the intricate network of hydrogen bonds that stabilize the structure. nih.gov MD simulations can model the dynamic behavior of the compound, such as the process of dissolution in water or the interactions at the crystal-solution interface during growth. These simulations can reveal the mechanisms of ion transport, hydration shell dynamics, and the influence of additives on crystal morphology. maastrichtuniversity.nl
Experimental techniques provide the real-world data necessary to validate and refine these computational models. nih.gov High-resolution X-ray diffraction, for example, provides the fundamental crystal structure that serves as the input for many simulations. scispace.com Spectroscopic data (e.g., from FTIR and Raman) can be compared with computationally predicted vibrational frequencies to confirm the accuracy of the molecular model. Solubility experiments conducted under various conditions can be used to validate thermodynamic models of the dissolution process. mdpi.com
The future outlook involves an iterative loop where computational predictions guide experimental design, and experimental results are used to refine the computational models. This synergy can accelerate discovery and understanding. For example, computational screening could predict which additives are most likely to alter the crystal habit of this compound, allowing experimentalists to focus on the most promising candidates. nih.gov Similarly, if in situ monitoring reveals an unexpected phase transition, computational modeling could be employed to understand the thermodynamic driving forces and kinetic barriers of that transformation. nih.gov This integrated approach will be crucial for unlocking a deeper mechanistic understanding of this compound's formation, stability, and functional properties.
| Research Question | Computational Technique | Complementary Experimental Technique |
|---|---|---|
| Determination of precise crystal structure and bonding. | Density Functional Theory (DFT) calculations. nih.gov | Single-crystal and Powder X-ray Diffraction (XRD). nih.govscispace.com |
| Understanding crystal growth mechanisms. | Molecular Dynamics (MD) simulations of crystal-solution interface. | In Situ Atomic Force Microscopy (AFM); In Situ Microscopy (PVM). cambridge.org |
| Predicting solubility and dissolution behavior. | Thermodynamic modeling (e.g., based on Debye-Hückel theory). mdpi.com | Isothermal solubility experiments; Dissolution testing. mdpi.com |
| Screening for effective morphology-modifying additives. | Binding energy calculations of additives on crystal faces. | Batch crystallization experiments with various additives, analyzed by SEM or microscopy. |
| Investigating hydration/dehydration processes. | MD simulations and DFT energy calculations. | Thermogravimetric Analysis (TGA); Dynamic Vapor Sorption (DVS); Variable-temperature XRD. cambridge.org |
Q & A
Q. What are the standard laboratory methods for synthesizing Calcium succinate monohydrate, and how can stoichiometric control be ensured?
this compound is typically synthesized via precipitation reactions. A common approach involves reacting stoichiometric amounts of calcium chloride (CaCl₂) with sodium succinate in aqueous solution under controlled pH (e.g., 6.5–7.5) to favor monohydrate formation. To ensure stoichiometric accuracy, use gravimetric analysis for reactant quantification and monitor pH with a calibrated probe. Post-synthesis, vacuum filtration and drying at 40–50°C are recommended to retain the monohydrate structure. Characterization via FTIR (to confirm succinate ligand binding) and thermogravimetric analysis (TGA) can validate hydration status .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
Key techniques include:
- FTIR Spectroscopy : Identifies carboxylate (COO⁻) stretching vibrations (~1560 cm⁻¹ and ~1410 cm⁻¹) and O-H stretching (~3400 cm⁻¹) for hydration confirmation .
- XRD : Compares experimental diffraction patterns with reference data (e.g., ICDD PDF-4+ database) to confirm crystallinity and phase purity .
- SEM-EDX : Assesses morphology and elemental composition (Ca:C:O ratio) .
- TGA/DSC : Quantifies hydration water loss (theoretical ~10.2% mass loss at 100–150°C) and decomposition profiles .
Q. What critical parameters should be monitored during hydration/dehydration studies of this compound?
Monitor:
- Temperature and Humidity : Use controlled environmental chambers to study hygroscopicity.
- Kinetics : Track mass changes via dynamic vapor sorption (DVS) or isothermal gravimetry.
- Structural Stability : Pair TGA with variable-temperature XRD to detect phase transitions.
- Water Activity : Karl Fischer titration quantifies residual water post-dehydration .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermal stability data for this compound?
Discrepancies often arise from differences in experimental conditions (heating rate, sample mass, atmosphere). To standardize results:
- Perform TGA/DSC under inert (N₂) and oxidative (air) atmospheres to isolate decomposition pathways.
- Use high-resolution synchrotron XRD to track structural changes in real time during heating.
- Cross-validate with kinetic models (e.g., Flynn-Wall-Ozawa method) to calculate activation energies for dehydration .
Q. What strategies optimize the crystallization of high-purity this compound single crystals for structural studies?
- Gel Diffusion Method : Use sodium metasilicate gel with calcium chloride and succinic acid solutions to slow nucleation and favor large crystals .
- pH Control : Maintain pH 6.5–7.0 to avoid competing phases (e.g., calcium succinate dihydrate).
- Temperature Gradients : Apply slow cooling (0.1–0.5°C/day) in supersaturated solutions.
- Seeding : Introduce seed crystals to guide growth and reduce defects .
Q. How can computational models predict the solubility and stability of this compound under physiological conditions?
- Molecular Dynamics (MD) Simulations : Use force fields (e.g., CHARMM) to model hydration shells and ion-ligand interactions in aqueous media.
- DFT Calculations : Predict thermodynamic stability by comparing monohydrate and anhydrous forms’ lattice energies.
- Solubility Prediction : Employ COSMO-RS or Pitzer equations to estimate solubility in buffered systems (e.g., PBS). Validate with experimental solubility assays at 37°C and varying ionic strengths .
Methodological Best Practices
- Experimental Replication : Follow guidelines from the Beilstein Journal of Organic Chemistry to document synthesis and characterization steps exhaustively, ensuring reproducibility .
- Data Contradiction Analysis : Use multi-technique validation (e.g., XRD + Raman) to address conflicting results, as emphasized in USP standards for calcium-based compounds .
- Ethical Reporting : Disclose all experimental variables (e.g., humidity during TGA) to enhance cross-study comparability, per RSC authorship guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
